3-Fluoro-4-[(4-morpholino)methyl]phenylZinc bromide
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Overview
Description
3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is a specialized organozinc reagent used in various chemical reactions. This compound is known for its utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It is often used in organic synthesis due to its reactivity and stability in tetrahydrofuran (THF) solution.
Preparation Methods
The synthesis of 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 3-fluoro-4-[(4-morpholino)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility and stability of the organozinc compound. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, organic halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Scientific Research Applications
3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, by transferring the phenyl group to another molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Similar compounds to 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE include other organozinc reagents such as:
- 3-FLUORO-4-[(4-MORPHOLINO)METHYL]THIOPHENOL
- 3-FLUORO-4-[(4-MORPHOLINO)METHYL]BENZALDEHYDE
These compounds share similar reactivity patterns but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability in THF solution .
Properties
Molecular Formula |
C11H13BrFNOZn |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
bromozinc(1+);4-[(2-fluorobenzene-4-id-1-yl)methyl]morpholine |
InChI |
InChI=1S/C11H13FNO.BrH.Zn/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13;;/h1,3-4H,5-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
TYZBKCDMIQGFEK-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1CC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origin of Product |
United States |
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